alpha-Pinene

Anti-inflammatory Chondroprotection Osteoarthritis

alpha-Pinene (CAS 80-56-8) is a bicyclic monoterpene hydrocarbon (C₁₀H₁₆) that constitutes the predominant component of turpentine, typically accounting for 58–65% of its composition alongside its structural isomer β-pinene (~30%). It exists as two naturally occurring enantiomers—(+)-α-pinene, prevalent in North American pines, and (−)-α-pinene, more common in European conifers—with the racemic or enantiomerically enriched forms exhibiting profoundly different biological activities and industrial reactivities.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 80-56-8
Cat. No. B124742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Pinene
CAS80-56-8
Synonyms2,6,6-Trimethyl-bicyclo[3.1.1]hept-2-ene;  (±)-2-Pinene;  (±)-α-Pinene;  2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene;  Acintene A;  Leavo 95;  NSC 7727;  PC 500;  PC 500 (terpene);  Sylvapine A;  alpha-Pinene;  α-Pinene
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1=CCC2CC1C2(C)C
InChIInChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3
InChIKeyGRWFGVWFFZKLTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE
Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils
In water, 2.49 mg/L at 25 °C
Insoluble in water;  soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Pinene (CAS 80-56-8) Supplier Evaluation: Why Source Identity Determines Research and Industrial Utility


alpha-Pinene (CAS 80-56-8) is a bicyclic monoterpene hydrocarbon (C₁₀H₁₆) that constitutes the predominant component of turpentine, typically accounting for 58–65% of its composition alongside its structural isomer β-pinene (~30%) [1]. It exists as two naturally occurring enantiomers—(+)-α-pinene, prevalent in North American pines, and (−)-α-pinene, more common in European conifers—with the racemic or enantiomerically enriched forms exhibiting profoundly different biological activities and industrial reactivities [2]. As a chiral, unsaturated hydrocarbon bearing a sterically constrained bicyclo[3.1.1]hept-2-ene skeleton, α-pinene serves as a critical chiral pool feedstock for fragrance, pharmaceutical, and polymer synthesis, and as a bioactive volatile in ecological and antimicrobial research. However, its scientific and industrial value is dictated not merely by its molecular formula but by its enantiomeric purity, stereochemistry, and the presence of co-occurring monoterpenes such as β-pinene, limonene, and camphene, which are common contaminants in bulk turpentine-derived material.

Generic Substitution of alpha-Pinene Carries Irreproducible Risk: Enantiomer- and Isomer-Specific Evidence


The term 'pinene' encompasses two structural isomers (α-pinene and β-pinene), each with two enantiomeric forms, alongside other C₁₀H₁₆ monoterpenes such as limonene and camphene that frequently co-occur in turpentine-derived material. Despite sharing the same molecular formula and often being sold interchangeably as 'pine oil' or 'turpentine fractions,' these compounds exhibit starkly divergent biological activities, chemical reactivities, and toxicological profiles that render generic substitution a source of irreproducible results and suboptimal industrial performance. The evidence presented below demonstrates that α-pinene's enantiomeric identity and its differentiation from β-pinene and limonene are not academic nuances but quantifiable parameters that directly govern outcomes in anti-inflammatory pharmacology, antimicrobial combination therapy, insect chemical ecology, oxidative stability, polymerization kinetics, and solvent-based extraction processes [1].

Quantitative Differentiation of alpha-Pinene Against Its Closest Analogs: A Procurement-Focused Evidence Guide


(+)-α-Pinene Exhibits Enantiomer-Selective Anti-Inflammatory Activity in Human Chondrocytes, While β-Pinene Is Inactive

In IL-1β-stimulated human chondrocytes, (+)-α-pinene (1) demonstrated potent inhibition of NF-κB and JNK activation and downregulated iNOS, MMP-1, and MMP-13 gene expression at noncytotoxic concentrations. The (−)-enantiomer (2) was significantly less active, and β-pinene (3) was completely inactive under identical conditions [1]. This establishes that the anti-inflammatory pharmacophore resides specifically in the (+)-α-pinene stereochemistry, not in the pinane skeleton generally.

Anti-inflammatory Chondroprotection Osteoarthritis

R-(+)-α-Pinene Demonstrates Superior Anti-Quorum Sensing Activity Compared to S-(−)-α-Pinene and R-(+)-β-Pinene in Chromobacterium violaceum

In anti-quorum sensing (QS) assays using Chromobacterium violaceum as the reporter strain, R-(+)-α-pinene exhibited a Minimum Quorum Sensing Inhibitory Concentration (MQSIC) of 0.38 ± 0.18 mg/mL and achieved 67.02% violacein inhibition at 0.50 mg/mL. This was markedly superior to its S-(−) counterpart (> 0.50 mg/mL MQSIC; 30.72% inhibition), and also outperformed R-(+)-β-pinene (MQSIC = 0.50 mg/mL; 57.32% inhibition) and S-(−)-β-pinene (22.78% inhibition) [1]. The data reveal that both the structural isomer and the enantiomeric configuration independently contribute to QS inhibitory potency.

Anti-quorum sensing Antivirulence Microbiology

Southern Pine Beetle (Dendroctonus frontalis) Trapping Demonstrates Enantiospecific Preference for (+)-α-Pinene Over (−)-α-Pinene Lures in Field Bioassays

In field trapping trials assessing host-finding behavior of the southern pine beetle (Dendroctonus frontalis), lures enriched with (+)-α-pinene (97.5% enantiomeric excess) captured significantly more beetles than lures enriched with (−)-α-pinene (93% e.e.) when combined with the aggregation pheromone components frontalin and endo-brevicomin [1]. Electroantennogram (EAG) dose-response studies further revealed that D. frontalis antennae exhibited a slightly lower response threshold to (+)- than to (−)-α-pinene, and cross-habituation experiments confirmed the existence of olfactory receptors with differential affinities for the enantiomers [1]. The clerid predator Thanasimus dubius, by contrast, did not discriminate between enantiomers.

Chemical ecology Forest entomology Semiochemical

α-Pinene Exhibits the Highest Reactivity Toward Singlet Oxygen Among Common Monoterpenes, Exceeding β-Pinene and Limonene

Computational and experimental kinetic analysis established the relative reactivity of five dominant monoterpenes with singlet oxygen (O₂¹Δg) as α-pinene > sabinene > limonene > β-pinene > camphene [1]. The Arrhenius rate expression for α-pinene was determined as k(T) = 1.13 × 10⁸ exp(−48 kJ·mol⁻¹/RT) M⁻¹s⁻¹, indicating a substantially lower activation barrier compared to β-pinene's k(T) = 6.93 × 10⁸ exp(−139 kJ·mol⁻¹/RT) M⁻¹s⁻¹ [1]. This order-of-magnitude difference in activation energy (48 vs. 139 kJ/mol) means that at ambient temperatures, α-pinene reacts far more rapidly with photochemically generated singlet oxygen than β-pinene or limonene, with implications for both atmospheric aerosol formation and the shelf-life of terpene-containing formulations.

Atmospheric chemistry Oxidative stability Secondary organic aerosol

α-Pinene and β-Pinene Display Opposing Polymerization Kinetics Under Lewis Acid Catalysis, Dictating Divergent Industrial Feedstock Utility

Under Lewis acid (AlCl₃) catalysis in toluene at low temperature, the cationic polymerization rate of terpene monomers follows the order β-pinene > limonene > α-pinene [1]. Critically, the addition of SbCl₃ as a co-catalyst produces opposite effects: it remarkably accelerates α-pinene polymerization to yield relatively high molecular weight oligomers, while retarding β-pinene polymerization [2]. This catalyst-dependent inversion of reactivity means that α-pinene and β-pinene cannot be considered interchangeable feedstocks for terpene resin production; α-pinene requires specific binary catalyst systems to achieve commercially viable polymerization rates and product molecular weights.

Cationic polymerization Terpene resin Polymer chemistry

α-Pinene Enantiomers Are Non-Toxic in Brine Shrimp Lethality Assays, Whereas S-(−)-β-Pinene Shows High Acute Toxicity

In Artemia salina (brine shrimp) lethality assays conducted over 48 hours, both R-(+)-α-pinene and S-(−)-α-pinene were classified as non-toxic. In stark contrast, S-(−)-β-pinene exhibited 90.82% mortality, while R-(+)-β-pinene produced only 30.75% mortality under identical conditions [1]. This represents a nearly 3-fold difference in mortality between β-pinene enantiomers, and a qualitative toxicity distinction between α-pinene (non-toxic) and β-pinene (enantiomer-dependent toxicity).

Toxicity screening Ecotoxicity Safety assessment

alpha-Pinene Procurement-Guiding Application Scenarios Backed by Quantitative Comparative Evidence


Anti-Inflammatory Drug Discovery Targeting Osteoarthritis: Enantiomerically Pure (+)-α-Pinene Required

For research groups investigating natural product-derived chondroprotective agents, the evidence from Rufino et al. (2014) demonstrates that only (+)-α-pinene suppresses IL-1β-induced NF-κB/JNK signaling and MMP expression in human chondrocytes; (−)-α-pinene is weakly active and β-pinene is completely inactive [1]. Procurement specifications must mandate enantiomerically enriched (+)-α-pinene with documented optical purity, as racemic or β-pinene-contaminated material will not produce the reported pharmacological effects and may yield false-negative results in cell-based screening assays. Certificate of analysis should include chiral GC or polarimetry data confirming enantiomeric excess ≥95%.

Anti-Virulence and Quorum Sensing Inhibitor Screening: R-(+)-α-Pinene as the Active Entity

The stereoisomeric interaction study by van Vuuren et al. (2026) establishes R-(+)-α-pinene as the most potent anti-quorum sensing enantiomer (MQSIC = 0.38 mg/mL; 67% violacein inhibition) among α- and β-pinene enantiomers tested against C. violaceum [1]. Researchers designing QS inhibitor discovery programs should specifically source R-(+)-α-pinene rather than racemic α-pinene or β-pinene isomers, as the S-(−) enantiomer requires >0.50 mg/mL to achieve any measurable QS inhibition and β-pinene enantiomers are uniformly less active. Furthermore, the demonstrated non-toxicity of α-pinene enantiomers in brine shrimp assays supports their use as safe QS inhibitor scaffolds, whereas S-(−)-β-pinene's high toxicity (90.82% mortality) precludes its use in similar applications.

Forest Pest Monitoring and Semiochemical Lure Formulation: (+)-α-Pinene-Enriched Material for Optimal Trap Efficacy

Field trapping data from Staeben et al. (2015) demonstrate that D. frontalis catches are significantly enhanced when α-pinene lures are enriched with the (+)-enantiomer (97.5% e.e.) compared to (−)-enriched lures (93% e.e.) [1]. Procurement of α-pinene for bark beetle monitoring programs should therefore specify (+)-enriched material with documented enantiomeric composition (≥95% (+)-α-pinene). Racemic α-pinene performs equivalently to (+)-enriched material in this system and may be acceptable as a cost-effective alternative, but (−)-enriched material will underperform and should be avoided. The enantiomeric specification is particularly critical for large-scale trapping programs where suboptimal lure performance translates directly to compromised pest surveillance data.

Atmospheric Secondary Organic Aerosol (SOA) and Oxidative Stability Research: α-Pinene's Unique Singlet Oxygen Reactivity Profile

For atmospheric chemistry research on biogenic volatile organic compound (BVOC) oxidation and SOA formation, the ACS Omega study by Almatarneh et al. (2019) provides quantitative kinetic justification for selecting α-pinene as the model monoterpene substrate when high singlet oxygen reactivity is desired [1]. With an activation energy of only 48 kJ/mol for O₂¹Δg addition—versus 139 kJ/mol for β-pinene—α-pinene reacts approximately 10⁴-fold faster at ambient temperature. Conversely, laboratories studying oxidative degradation of terpene-based consumer products or formulating photostable terpene blends should preferentially select β-pinene or limonene for their greater oxidative inertness, and must account for α-pinene's rapid autoxidation when present as a contaminant in turpentine-derived mixtures.

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